3,9-Diazaspiro[5.5]undecan-2-one - 867006-20-0

3,9-Diazaspiro[5.5]undecan-2-one

Catalog Number: EVT-359040
CAS Number: 867006-20-0
Molecular Formula: C9H16N2O
Molecular Weight: 168.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Several synthetic routes have been explored for the preparation of 3,9-Diazaspiro[5.5]undecan-2-one and its derivatives. A common strategy involves the formation of the spirocyclic ring system through intramolecular cyclization reactions. For example, 3,9-Diazaspiro[5.5]undecan-2-one can be synthesized via the condensation of a suitable dialdehyde with urea or thiourea in the presence of a catalyst [].

Another approach utilizes the reaction of a cyclic ketone, such as cyclohexanone, with an appropriate amine to generate an intermediate imine, followed by cyclization to form the spirocyclic ring []. The choice of synthetic route may depend on the specific substitution pattern desired on the 3,9-Diazaspiro[5.5]undecan-2-one scaffold.

Molecular Structure Analysis

The molecular structure of 3,9-Diazaspiro[5.5]undecan-2-one derivatives has been studied using techniques such as X-ray crystallography and NMR spectroscopy. These studies have revealed the conformation of the spirocyclic ring system and the spatial arrangement of substituents. The presence of the two nitrogen atoms in the spirocyclic ring system provides potential sites for hydrogen bonding interactions, which can influence the physicochemical properties and biological activity of these compounds [].

Chemical Reactions Analysis

The reactivity of 3,9-Diazaspiro[5.5]undecan-2-one is primarily determined by the presence of the two nitrogen atoms in the spirocyclic ring system. These nitrogen atoms can participate in a variety of chemical reactions, including alkylation, acylation, and condensation reactions. The reactivity of the carbonyl group at the 2-position of the spirocyclic ring system can also be exploited for further derivatization [, ].

Mechanism of Action

While the mechanism of action for 3,9-Diazaspiro[5.5]undecan-2-one is not explicitly discussed in the provided papers, its derivatives have been explored for their potential biological activities. The biological activity of these compounds is likely influenced by their ability to interact with specific molecular targets, such as enzymes or receptors. The presence of the two nitrogen atoms and the carbonyl group in the spirocyclic ring system provides potential sites for interactions with these targets [, ].

Applications
  • Medicinal Chemistry: Derivatives have been investigated as potential therapeutic agents for treating a range of diseases, including pain [], cancer [], and inflammatory conditions [].
  • Materials Science: The unique structure and reactivity of these compounds make them attractive building blocks for the synthesis of novel polymers and materials [].
  • Chemical Biology: Derivatives can be used as chemical probes to study biological processes and identify new drug targets [].

1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives

Compound Description: This series of compounds act as potent and selective inhibitors of the METTL3 protein. METTL3 is part of the m6A RNA methylation complex and plays a crucial role in various diseases, including cancer, diabetes, and viral infections. Notably, compound UZH2, a lead compound in this series, demonstrates a 1400-fold potency improvement over the initial hit compound, with an IC50 of 5 nM in a TR-FRET assay. It exhibits favorable ADME properties, target engagement in cells, and can reduce m6A RNA levels in leukemia and prostate cancer cell lines [].

1-Oxa-4,9-diazaspiro[5.5]undecan-3-ones

Compound Description: This series of compounds, particularly those with a 9-(2-indol-3-ylethyl) substitution, exhibit significant antihypertensive activity in spontaneously hypertensive rats (SHR) []. The parent compound, 9-(2-indol-3-ylethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one, emerged as the most potent within this series. Substituting the spirolactam ring with smaller alkyl groups retained activity comparable to the parent compound, while larger alkyl or aryl substitutions diminished potency. Notably, ring-opened analogs displayed considerably reduced activity, emphasizing the importance of the spirocyclic structure for antihypertensive action [].

(6S, 7S, 8S)-7-Butyl-8-hydroxy-1-azaspiro[5.5]undecan-2-one and (6R, 7S, 8S)-7-Butyl-8-hydroxy-1-azaspiro[5.5]undecan-2-one

Compound Description: These two stereoisomers serve as key intermediates in the stereoselective synthesis of (±)-perhydrohistrionicotoxin, a potent neurotoxin [, ]. The synthesis leverages a Diels-Alder cycloaddition reaction and a conjugate addition reaction as key steps. The stereoselectivity of these reactions is crucial for obtaining the desired isomers.

4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives

Compound Description: This compound series exhibits a dual-acting profile as µ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists, making them promising candidates for pain management []. This dual activity stems from merging the pharmacophores of both target receptors. Compound 15au from this series showcases a balanced dual profile and potent analgesic effects comparable to oxycodone in a mouse paw pressure test. Importantly, 15au demonstrates local, peripheral activity and less constipation compared to oxycodone, highlighting its potential for safer pain relief [].

Properties

CAS Number

867006-20-0

Product Name

3,9-Diazaspiro[5.5]undecan-2-one

IUPAC Name

3,9-diazaspiro[5.5]undecan-4-one

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

InChI

InChI=1S/C9H16N2O/c12-8-7-9(3-6-11-8)1-4-10-5-2-9/h10H,1-7H2,(H,11,12)

InChI Key

IAXNSRPALMNQBY-UHFFFAOYSA-N

SMILES

C1CNCCC12CCNC(=O)C2

Canonical SMILES

C1CNCCC12CCNC(=O)C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.